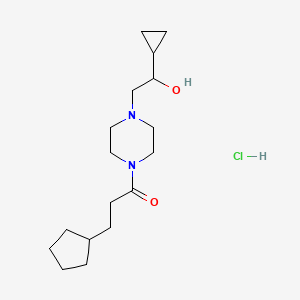

3-Cyclopentyl-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperazine derivatives is well-documented in the provided papers. For instance, the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are potential substance P antagonists, involves cycloaddition followed by reductive opening of lactone-bridged adducts . Another synthesis method for a piperazine derivative is reductive amination in ethanol, as described for the compound 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride . Additionally, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride is achieved through a reaction between 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various analytical techniques. For example, the structural and electronic properties of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride were calculated using DFT/B3LYP/6-311G(d,p) level of theory and compared with experimental results from X-ray crystallography, showing excellent agreement . This approach could be applied to determine the molecular structure of "3-Cyclopentyl-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride."

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be inferred from the studies on similar compounds. For instance, the HOMO-LUMO energy gap and related properties such as chemical hardness and electrophilicity index were calculated for a piperazine derivative, which can provide insights into the reactivity and stability of the compound . Additionally, the cytotoxic potential of certain piperazine derivatives against various cancer cell lines suggests that the compound of interest may also possess biological activity that could be explored further .

Scientific Research Applications

Synthesis and Evaluation of Novel Derivatives

Research has focused on the design and synthesis of novel derivatives incorporating piperazine units for various pharmacological evaluations. For instance, Kumar et al. (2017) synthesized a novel series of derivatives exhibiting significant antidepressant and antianxiety activities, demonstrating the potential of such compounds in neurological disorder treatments (J. Kumar et al., 2017). This study exemplifies the application of similar compounds in addressing mental health issues.

Anticancer and Antituberculosis Potential

Compounds with a piperazine backbone have been evaluated for their anticancer and antituberculosis activities. For example, Mallikarjuna et al. (2014) explored the synthesis of piperazin-1-yl methanone derivatives, revealing significant activity against certain cancer cell lines and tuberculosis strains, highlighting their potential in treating infectious diseases and cancer (S. Mallikarjuna et al., 2014).

Modification for Improved Pharmacological Profiles

Efforts to modify chemical structures to enhance pharmacological profiles are evident. Abate et al. (2011) designed analogues with reduced lipophilicity, aiming for potential therapeutic and diagnostic applications in oncology, showcasing the adaptability of these compounds in creating more effective and safer drugs (C. Abate et al., 2011).

Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has also been explored. Patel et al. (2007) synthesized quinolone derivatives with varying piperazine substituents, assessing their antibacterial efficacy against multiple bacterial strains, indicating the utility of such compounds in developing new antimicrobial agents (N. Patel et al., 2007).

Exploration of Antimuscarinic Activity

Kaiser et al. (1993) reported the synthesis of 1-phenyl-3-piperazinyl-2-propanones, investigating their antimuscarinic activity, which could contribute to treatments for urinary incontinence associated with bladder muscle instability (C. Kaiser et al., 1993).

properties

IUPAC Name |

3-cyclopentyl-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2.ClH/c20-16(15-6-7-15)13-18-9-11-19(12-10-18)17(21)8-5-14-3-1-2-4-14;/h14-16,20H,1-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZDYSXRARHQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CCN(CC2)CC(C3CC3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentyl-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)

![6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2522744.png)

![2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2522746.png)

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2522749.png)

![1-benzyl-3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2522758.png)

![10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2522761.png)

![N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine](/img/structure/B2522762.png)